REACTION_CXSMILES
|
O1C2C=CC([C:10]3[C:19](N4CCC[C@@H]4C)=[N:18][C:17]4[C:12](=[CH:13][CH:14]=[C:15]([C:26]([O:28]C)=[O:27])[CH:16]=4)[N:11]=3)=CC=2OC1.[OH-].[Na+]>CO.O>[N:11]1[C:12]2[C:17](=[CH:16][C:15]([C:26]([OH:28])=[O:27])=[CH:14][CH:13]=2)[N:18]=[CH:19][CH:10]=1 |f:1.2|
|
Name
|
methyl 2-(benzo[d][1,3]dioxol-5-yl)-3-((S)-2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylate
|
Quantity
|
94 mg
|
Type
|
reactant
|
Smiles
|
O1COC2=C1C=CC(=C2)C2=NC1=CC=C(C=C1N=C2N2[C@H](CCC2)C)C(=O)OC
|
Name
|
|
Quantity
|
58.9 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50-mL round-bottom flask, was placed
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 5 hr at 50° C. in an oil bath
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
The resulting solution was diluted with H2O
|
Type
|
FILTRATION
|
Details
|
The resulting solids were collected by filtration
|
Type
|
CUSTOM
|
Details
|
The crude product (100 mg) was purified by Prep-HPLC with the following conditions (1#-Waters 2767-2)
|
Type
|
CUSTOM
|
Details
|
in 1 min
|
Duration
|
1 min
|
Type
|
WAIT
|
Details
|
up to 100% in 0.1 min
|
Duration
|
0.1 min
|
Type
|
CUSTOM
|
Details
|
in 0.8 min
|
Duration
|
0.8 min
|
Reaction Time |
8.5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=NC2=CC(=CC=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |